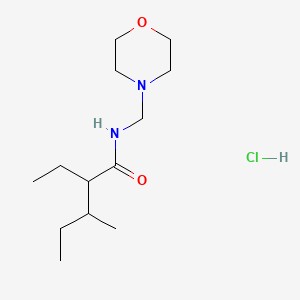
Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エチル-3-メチル-N-(4-モルホリニルメチル)ペンタンアミド塩酸塩: は、分子式C13H27ClN2O2 、分子量278.8187 g/mol の化学化合物です 。化学、生物学、医学など、さまざまな科学分野での用途で知られています。
準備方法
合成ルートと反応条件
2-エチル-3-メチル-N-(4-モルホリニルメチル)ペンタンアミド塩酸塩の合成は、通常、適切な触媒の存在下で、2-エチル-3-メチルペンタンアミドとモルホリンを反応させることで行われます。 反応は、目的の生成物の生成を保証するために、制御された温度および圧力条件下で行われます 。
工業生産方法
この化合物の工業生産は、多くの場合、自動反応器を用いた大規模合成を行います。 プロセスには、結晶化またはクロマトグラフィーによる生成物の精製が含まれ、その用途に必要な高純度レベルを実現します 。
化学反応の分析
反応の種類
2-エチル-3-メチル-N-(4-モルホリニルメチル)ペンタンアミド塩酸塩は、さまざまな化学反応を起こします。その中には、以下のようなものがあります。
酸化: この反応は、酸素の付加または水素の除去を伴い、酸化生成物の生成につながります。
還元: この反応は、水素の付加または酸素の除去を伴い、還元生成物を生成します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤があります。 反応は通常、目的の結果を得るために、制御された温度および圧力条件下で行われます 。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があり、置換によってさまざまな置換アミドが生成される場合もあります 。
科学研究への応用
2-エチル-3-メチル-N-(4-モルホリニルメチル)ペンタンアミド塩酸塩は、以下を含む、さまざまな科学研究に広く応用されています。
化学: 有機合成における試薬として、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性を研究されています。
医学: さまざまな疾患の薬剤候補としての潜在的な治療効果を調査されています。
科学的研究の応用
Pentanamide, 2-ethyl-3-methyl-N-(4-morpholinylmethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
2-エチル-3-メチル-N-(4-モルホリニルメチル)ペンタンアミド塩酸塩の作用機序は、特定の分子標的および経路との相互作用を伴います。それは、特定の酵素または受容体を阻害することで作用し、生物学的プロセスの調節につながる可能性があります。 関与する正確な分子標的および経路は、その使用の特定の用途と状況によって異なります 。
類似化合物との比較
類似化合物
- N-(5-クロロ-2-メチルフェニル)-2-プロピルペンタンアミド
- N-(4-ニトロフェニル)-2-プロピルペンタンアミド
独自性
2-エチル-3-メチル-N-(4-モルホリニルメチル)ペンタンアミド塩酸塩は、その独特の化学構造により、独特の物理的および化学的特性を持っているため、ユニークです。 これらの特性は、それを幅広い用途に適したものにしており、他の類似化合物とは区別されています 。
特性
CAS番号 |
88018-54-6 |
|---|---|
分子式 |
C13H27ClN2O2 |
分子量 |
278.82 g/mol |
IUPAC名 |
2-ethyl-3-methyl-N-(morpholin-4-ylmethyl)pentanamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-4-11(3)12(5-2)13(16)14-10-15-6-8-17-9-7-15;/h11-12H,4-10H2,1-3H3,(H,14,16);1H |
InChIキー |
UVSQYEPBSRVCAC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CC)C(=O)NCN1CCOCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















